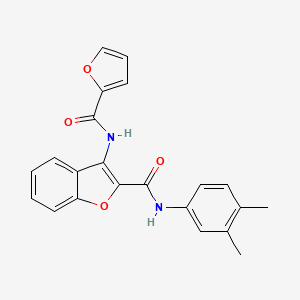![molecular formula C18H16N4O6S B2496581 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide CAS No. 292052-08-5](/img/structure/B2496581.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves multi-step chemical processes including sulfonamide formation, nitration, and amide coupling reactions. For instance, the synthesis of sulfonamide-derived ligands and their metal complexes involves combining sulfonamide groups with transition metals to form complexes with potential biological activities (Chohan & Shad, 2011). This methodology could be adapted for the synthesis of this compound by introducing the specific nitrobenzamide group at the final step.
Molecular Structure Analysis
X-ray diffraction methods have been utilized to determine the structure of sulfonamide-derived compounds, revealing their octahedral geometry and bonding nature (Chohan & Shad, 2011). These structural analyses provide a foundation for understanding the molecular geometry of this compound, which likely exhibits a complex structure due to the presence of multiple functional groups.
Chemical Reactions and Properties
The reactivity of sulfonamide-derived compounds with transition metals indicates the potential for this compound to undergo similar reactions, forming complexes with metals. Such reactions could be exploited in developing catalysts or materials for environmental remediation (Chohan & Shad, 2011).
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes are a set of procedures used in water treatment to remove organic and inorganic pollutants. Compounds similar to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide could be subjects of degradation studies using AOPs to understand their breakdown products, kinetics, and mechanisms. This is crucial for assessing their environmental impact and treatment methods (Qutob et al., 2022).
Pharmacological Degradation and Stability Studies
Stability and degradation pathways of pharmaceuticals are essential for understanding their lifecycle in both environmental contexts and drug development processes. Investigations into the degradation processes of structurally or functionally related compounds can provide insights into the stability, potential metabolites, and environmental fate of this compound (Barchańska et al., 2019).
Antioxidant Activity Analysis
The exploration of antioxidant activity is a significant area of research in food science, medicine, and pharmacology. Compounds with structural similarities to this compound may exhibit antioxidant properties, contributing to their potential therapeutic applications (Munteanu & Apetrei, 2021).
Environmental and Food Analysis
The detection and quantification of chemical compounds in environmental and food matrices are crucial for safety and regulatory purposes. Antibody-based methods and biosensors developed for similar compounds can be applied for monitoring the presence and concentration of this compound in various samples, ensuring compliance with safety standards (Fránek & Hruška, 2018).
Photosensitive Protecting Groups
The use of photosensitive protecting groups in synthetic chemistry opens avenues for the controlled release or activation of compounds upon light exposure. Research on similar photosensitive groups can provide insights into designing novel drug delivery systems or synthetic pathways involving this compound, enhancing its application in medicinal chemistry (Amit et al., 1974).
Mécanisme D'action
Target of Action
The primary targets of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes involved in cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other sulfamoyl compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain to be determined .
Propriétés
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-11-12(2)20-28-18(11)21-29(26,27)16-9-5-14(6-10-16)19-17(23)13-3-7-15(8-4-13)22(24)25/h3-10,21H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZWASKKKMPMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

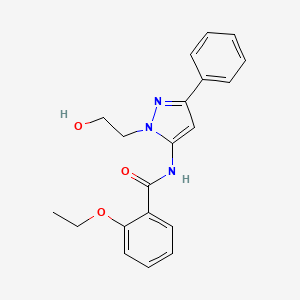
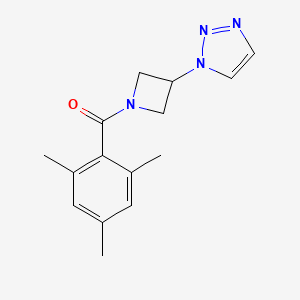
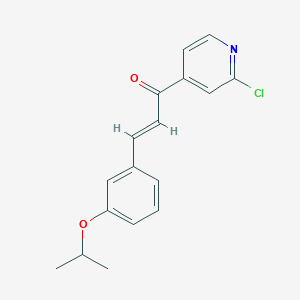

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
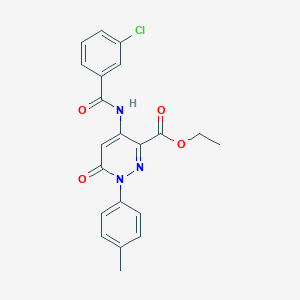
![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
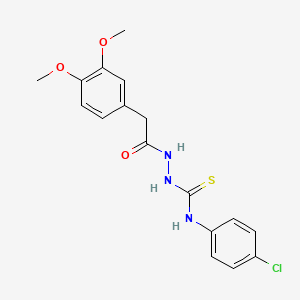
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)


